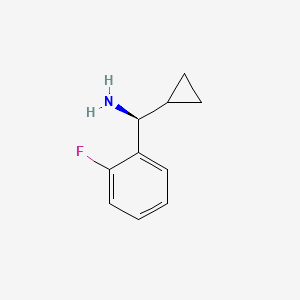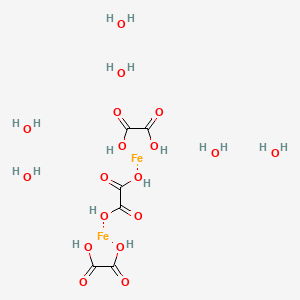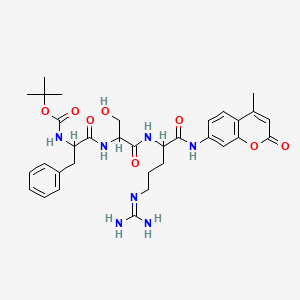
2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of functional groups: The amino, methylsulfonyl, nitrophenyl, and carbonitrile groups are introduced through various substitution and addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or amino groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile: Lacks the methylsulfonyl group.
2-Amino-5-(methylsulfonyl)thiophene-3-carbonitrile: Lacks the nitrophenyl group.
Uniqueness
The presence of both the methylsulfonyl and nitrophenyl groups in 2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile might confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from similar compounds.
特性
分子式 |
C12H9N3O4S2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
2-amino-5-methylsulfonyl-4-(4-nitrophenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C12H9N3O4S2/c1-21(18,19)12-10(9(6-13)11(14)20-12)7-2-4-8(5-3-7)15(16)17/h2-5H,14H2,1H3 |
InChIキー |
UFCMSXXXVWPGKS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester](/img/structure/B12062942.png)



![2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)









